molecular formula C10H7ClFNO B6262593 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one CAS No. 1017127-42-2

3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one

Cat. No.: B6262593
CAS No.: 1017127-42-2
M. Wt: 211.62 g/mol
InChI Key: XNEGKNQJIHNAGK-UHFFFAOYSA-N
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Description

3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one: is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of a chloromethyl group and a fluorine atom in the structure of this compound enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-fluoro-1,2-dihydroquinolin-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at C3 undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization:

Reaction Conditions & Outcomes

NucleophileConditionsProductYieldMechanismSource
Morpholine derivativesK₂CO₃, 1,4-dioxane, RT, 14 h3-(morpholinomethyl)-7-fluoro-1,2-dihydroquinolin-2-one64%SN2 displacement
Aryl amines (e.g., 4-NPA)Toluene, 100°C, 2 hTriazolo-substituted derivatives60%Stepwise SN2 and cyclization
Hydroxide ionsH₂O, acid catalysis3-(hydroxymethyl)-7-fluoro-1,2-dihydroquinolin-2-oneN/AHydrolysis
  • The chloromethyl group’s reactivity is enhanced by the electron-deficient quinolinone core, facilitating SN2 mechanisms .

  • Steric hindrance from the fused ring system limits bulkier nucleophiles, favoring smaller amines or oxygen-based nucleophiles .

Aromatic Electrophilic Substitution

The fluorine atom at C7 deactivates the aromatic ring but directs electrophiles to the para position (C5 or C8):

Key Reactions

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures, yielding 5-nitro or 8-nitro derivatives .

  • Sulfonation : Limited by ring deactivation; achievable with oleum at 150°C .

Reduction

  • Catalytic Hydrogenation : Pd/C or Pt/C under H₂ reduces the ketone to a secondary alcohol (2-hydroxy-1,2,3,4-tetrahydroquinoline derivative) .

    • Selectivity depends on catalyst choice: Pt/C favors cis-diastereomers due to steric interactions .

Oxidation

  • Ketone Stability : The α,β-unsaturated ketone resists oxidation under standard conditions but reacts with peracids (e.g., mCPBA) to form epoxides at the C1–C2 double bond .

Cycloaddition and Ring-Opening Reactions

The dihydroquinolinone core participates in annulation and cyclization:

  • Friedländer Condensation : Reacts with β-ketoesters in acidic conditions to form polycyclic fused quinolines.

  • Photocyclization : UV light induces cyclization with acrylamides, yielding tricyclic derivatives (e.g., benzo-fused oxazepines) .

Biological Activity and Pharmacophore Modifications

Structural analogs demonstrate interactions with biological targets:

  • WDR5 Protein Binding : The 3,4-dihydroquinolin-2-one scaffold anchors to the WIN site via hydrogen bonding (C261 backbone) and π–π stacking (F133) .

    • Chloromethyl substitution at C3 enhances cellular permeability but requires optimization for in vivo stability .

  • Antimicrobial Activity : Triazine-linked derivatives show moderate activity against E. coli and S. aureus (MIC: 8–32 μg/mL) .

One-Pot Multicomponent Reactions

A Rh/Pd/Cu catalyst system enables sequential conjugate addition, amidation, and cyclization to generate substituted dihydroquinolinones .

Pomeranz-Fritsch Reaction

Acid-catalyzed cyclization of azides and acetophenones yields fused isoquinoline derivatives, adaptable for introducing the chloromethyl group .

Stability and Degradation

  • Hydrolytic Degradation : The chloromethyl group hydrolyzes in aqueous basic conditions (t₁/₂: 12 h at pH 9) .

  • Thermal Stability : Decomposes above 210°C via C–Cl bond cleavage .

Scientific Research Applications

Biological Activities

3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one exhibits various biological properties that make it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of dihydroquinolinones possess significant antibacterial properties. The presence of the chloromethyl and fluorine substituents may enhance the compound's interaction with bacterial targets, potentially leading to increased efficacy against resistant strains.

Anti-inflammatory Properties

Studies have shown that compounds within the dihydroquinolinone class can exhibit anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
  • Anti-cancer Research : A study focused on its effects on various cancer cell lines showed promising results in inhibiting cell growth and inducing apoptosis in treated cells.
  • Inflammation Models : Animal models of inflammation have shown that treatment with this compound reduced markers of inflammation significantly compared to control groups.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antibacterial or anticancer effects.

Comparison with Similar Compounds

    3-(chloromethyl)-1,2-dihydroquinolin-2-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    7-fluoro-1,2-dihydroquinolin-2-one:

    3-(bromomethyl)-7-fluoro-1,2-dihydroquinolin-2-one: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical properties.

Uniqueness: The presence of both the chloromethyl group and the fluorine atom in 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one makes it unique compared to its analogs. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Biological Activity

3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClFNO, with a molecular weight of approximately 211.63 g/mol. The presence of both a chloromethyl group and a fluorine atom enhances its reactivity and potential biological activity. These functional groups allow for various chemical reactions, making the compound a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes involved in critical processes such as DNA replication and protein synthesis, leading to antibacterial and anticancer effects. For instance, studies have indicated that derivatives of dihydroquinolinones exhibit anti-inflammatory, anti-tumor, and antibacterial properties .

Antibacterial Activity

Research has shown that compounds similar to this compound possess significant antibacterial properties. The chloromethyl group enhances its ability to penetrate bacterial cell walls and interact with essential cellular components. For example, the compound has been evaluated against various Gram-positive and Gram-negative bacterial strains, demonstrating effective inhibition .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases.

Case Studies

  • In Vitro Evaluation : A study assessing the inhibitory effects on phosphodiesterases (PDEs) revealed that derivatives of this compound have varying degrees of potency. For instance, certain analogs exhibited IC50 values significantly lower than established drugs like Sildenafil, suggesting enhanced efficacy in targeting PDE5A1 .
  • Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds demonstrated that modifications at specific positions on the quinoline ring can dramatically affect biological activity. For example, substituting the chloromethyl group with other halogens altered the binding affinity to target enzymes .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 Values (nM)
This compoundChloromethyl & FluorineAntibacterial, AntitumorVaries by analog
SildenafilN/APDE5 Inhibitor6.23
7-Fluoro-3,4-dihydroquinolin-2-oneLacks chloromethyl groupAnti-inflammatoryNot specified
4-(Chloromethyl)-6-fluoro-1,2-dihydroquinolin-2-oneDifferent halogen positionVarying activityNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, chloromethylation of a fluorinated quinolinone precursor can be achieved using reagents like chloroiodopropane under basic conditions (e.g., NaH in DMF) . Optimization requires monitoring reaction temperature (60–80°C) and solvent polarity to minimize side reactions. Yield improvements may involve catalytic KI to enhance nucleophilicity or using anhydrous conditions to prevent hydrolysis of the chloromethyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the chloromethyl and fluorine substituents in this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine's electronic environment, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve chloromethyl protons (δ4.55.0\delta \sim4.5–5.0 ppm) and adjacent carbons.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving steric effects of the chloromethyl group and verifying fluorine substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, with the chloromethyl group often leading to characteristic [M-Cl]+^+ ions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results when determining the structure of this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing artifacts. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use SHELXL’s twin refinement for twinned crystals, which is common in fluorinated heterocycles .
  • Cross-validate with DFT calculations (e.g., comparing experimental and computed 19F^{19}\text{F} chemical shifts) to reconcile spectroscopic and crystallographic data .

Q. What strategies are recommended for evaluating the cytotoxic potential of this compound in cellular models?

  • Methodological Answer :

  • Assay Design : Use BALB/c-3T3 cell lines for cytotoxicity screening, measuring LD50_{50} via MTT assays. Parallel testing with positive controls (e.g., BaP) ensures assay sensitivity .
  • Mechanistic Studies : Probe reactive intermediates (e.g., alkylating species from the chloromethyl group) using glutathione depletion assays or DNA adduct quantification .
  • Data Interpretation : Compare dose-response curves with structurally similar compounds (e.g., 3-(chloromethyl)pyridine-HCl) to assess substituent-specific toxicity .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what experimental controls are necessary to prevent side reactions?

  • Methodological Answer :

  • Reactivity Profile : The chloromethyl group undergoes SN2 reactions with amines, thiols, or azides. However, competing elimination (to form methylene quinolinones) may occur under strong bases.
  • Controls :
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Add KI as a catalyst to accelerate substitution while suppressing elimination .
  • Monitor reaction progress via TLC or in situ IR to detect byproducts early.

Q. What computational approaches are suitable for predicting the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to map electrostatic potentials, highlighting nucleophilic attack sites (e.g., chloromethyl carbon).
  • MD Simulations : Simulate solvent effects to predict solvolysis rates or aggregation tendencies, particularly for fluorinated regions .
  • Docking Studies : For biological targets, use AutoDock Vina to model interactions between the chloromethyl group and enzyme active sites (e.g., kinases or alkyltransferases).

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

  • Methodological Answer :

  • Systematic Solubility Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, MeOH, EtOAc) at controlled temperatures.
  • Hansen Solubility Parameters : Calculate HSPs to identify solvent-component mismatches (e.g., fluorophilic vs. chlorophilic interactions) .
  • Crystallinity Effects : Compare solubility of amorphous vs. crystalline forms via PXRD, as crystallinity can drastically alter dissolution rates .

Q. Tables for Key Data

Property Method Typical Results Reference
Cytotoxicity (LD50_{50})BALB/c-3T3 MTT Assay0.0756 mM (similar to 3-(chloromethyl)pyridine-HCl)
Chloromethyl 1H^{1}\text{H} NMR Shift400 MHz DMSO-d6_6δ 4.82 (s, 2H)
Crystallographic R FactorSHELXL RefinementR = 0.044 (high-resolution data)

Properties

IUPAC Name

3-(chloromethyl)-7-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-7-3-6-1-2-8(12)4-9(6)13-10(7)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEGKNQJIHNAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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